molecular formula C10H12O B13659501 1-(1-Methoxyethenyl)-3-methylbenzene CAS No. 67471-37-8

1-(1-Methoxyethenyl)-3-methylbenzene

Cat. No.: B13659501
CAS No.: 67471-37-8
M. Wt: 148.20 g/mol
InChI Key: WQDSOQWIUWCGEX-UHFFFAOYSA-N
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Description

1-(1-Methoxyethenyl)-3-methylbenzene is a vinyl-substituted aromatic compound characterized by a methoxyethenyl group (–OCH₂CH₂–) and a methyl group (–CH₃) attached to a benzene ring. Its structure combines electron-donating (methoxy) and moderately activating (methyl) substituents, which influence its reactivity in organic transformations.

Properties

CAS No.

67471-37-8

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

1-(1-methoxyethenyl)-3-methylbenzene

InChI

InChI=1S/C10H12O/c1-8-5-4-6-10(7-8)9(2)11-3/h4-7H,2H2,1,3H3

InChI Key

WQDSOQWIUWCGEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-Methoxyethenyl)-3-methylbenzene can be synthesized through several methods. One common method involves the reaction of 3-methylbenzaldehyde with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to yield the desired product .

Industrial Production Methods

In industrial settings, the production of 1-(1-Methoxyethenyl)-3-methylbenzene typically involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-(1-Methoxyethenyl)-3-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1-Methoxyethenyl)-3-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Methoxyethenyl)-3-methylbenzene involves its interaction with various molecular targets and pathways. The methoxyethenyl group can undergo electrophilic addition reactions, leading to the formation of reactive intermediates. These intermediates can interact with nucleophiles, resulting in the formation of new chemical bonds and products .

Comparison with Similar Compounds

Table 1: Key Structural and Reactivity Features of Comparable Compounds

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Reactivity/Applications References
1-(1-Methoxyethenyl)-3-methylbenzene –OCH₂CH₂–, –CH₃ C₁₀H₁₂O 148.20 Potential C–H activation, cyclization N/A
1-(2-Nitrostyryl)-3-methylbenzene –NO₂, –CH₃, styryl group C₁₅H₁₃NO₂ 239.27 82% yield in indole synthesis via reductive N-heterocyclization
1-Methoxy-3-(2-nitro-1-propenyl)benzene –OCH₃, –NO₂, propenyl C₁₀H₁₁NO₃ 193.20 Nitro group enhances electrophilicity; used in nitroalkene reactions
1-Methyl-3-[(E)-2-phenylethenyl]benzene –CH₃, styryl group C₁₅H₁₄ 194.27 Styrene-based polymerization or arylation
1-(Ethoxymethoxy)-3-methylbenzene –OCH₂OCH₂CH₃, –CH₃ C₁₀H₁₄O₂ 166.22 Ortho-arylation via chromium tricarbonyl complexes (81% yield)
1-(1-Azidovinyl)-3-methylbenzene –N₃, –CH₃, vinyl group C₉H₉N₃ 159.19 Electrochemical synthesis of imidazoles

Reactivity in Cyclization and Heterocycle Formation

  • 1-(2-Nitrostyryl)-3-methylbenzene: The nitro group (–NO₂) acts as an electron-withdrawing group, facilitating reductive cyclization with carbon monoxide to form indoles in 82% yield . In contrast, the methoxyethenyl group in 1-(1-Methoxyethenyl)-3-methylbenzene would likely exhibit lower electrophilicity, favoring alternative pathways like C–H activation or nucleophilic additions.
  • 1-(1-Azidovinyl)-3-methylbenzene : The azide group (–N₃) enables [3+2] cycloaddition reactions, critical for synthesizing imidazoles under electrochemical conditions . This contrasts with the methoxyethenyl group, which lacks such click-chemistry utility.

Electronic Effects of Substituents

  • Electron-Donating Groups : Compounds like 1-(Ethoxymethoxy)-3-methylbenzene show enhanced ortho-arylation reactivity due to the electron-donating ethoxymethoxy group, which stabilizes transition-metal intermediates (e.g., chromium tricarbonyl complexes) . Similarly, the methoxyethenyl group in 1-(1-Methoxyethenyl)-3-methylbenzene would likely direct electrophilic substitutions to the ortho/para positions.
  • Electron-Withdrawing Groups : The nitro-substituted 1-Methoxy-3-(2-nitro-1-propenyl)benzene exhibits reduced aromatic stability but increased susceptibility to nucleophilic attack, enabling applications in nitroalkene chemistry .

Unique Features of 1-(1-Methoxyethenyl)-3-methylbenzene

    Biological Activity

    1-(1-Methoxyethenyl)-3-methylbenzene, also known as methoxyethenyl toluene, is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

    1-(1-Methoxyethenyl)-3-methylbenzene features a methoxyethenyl group attached to a methyl-substituted benzene ring. This unique structure allows it to engage in various chemical reactions, particularly electrophilic additions, which can lead to the formation of reactive intermediates that interact with biological molecules.

    The biological activity of 1-(1-Methoxyethenyl)-3-methylbenzene is primarily attributed to its ability to form reactive intermediates through electrophilic addition reactions. These intermediates can interact with nucleophiles in biological systems, potentially leading to changes in cellular pathways and functions. The compound's interactions may influence various molecular targets, including enzymes and receptors involved in critical biological processes.

    Antimicrobial Activity

    Recent studies have investigated the antimicrobial properties of 1-(1-Methoxyethenyl)-3-methylbenzene against several pathogens. The compound has shown promising results in inhibiting the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria.

    Pathogen Minimum Inhibitory Concentration (MIC)
    Methicillin-resistant S. aureus≤0.25 µg/mL
    Staphylococcus aureus≤0.5 µg/mL

    These findings suggest that 1-(1-Methoxyethenyl)-3-methylbenzene could serve as a potential lead compound for developing new antimicrobial agents .

    Anticancer Activity

    The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and MCF-7. The induction of apoptosis was assessed using annexin V-FITC assays, revealing a significant increase in apoptotic cells compared to control groups.

    Cell Line Apoptosis Induction (%)
    MDA-MB-23122-fold increase
    MCF-7Significant increase

    These results indicate that 1-(1-Methoxyethenyl)-3-methylbenzene may possess valuable anticancer properties that warrant further investigation .

    Case Studies

    Several case studies have highlighted the potential applications of 1-(1-Methoxyethenyl)-3-methylbenzene:

    • Study on Antimicrobial Properties : A study conducted on various derivatives of methoxy-substituted benzenes found that modifications in the substituents significantly affected their antimicrobial efficacy against MRSA and other pathogens .
    • Cancer Research : Another research focused on the apoptosis-inducing effects of this compound on breast cancer cell lines showed that it could be a candidate for further development as an anticancer drug .

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